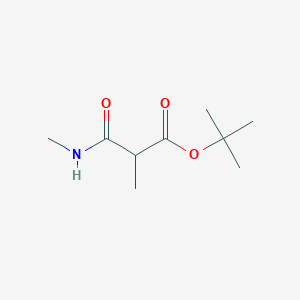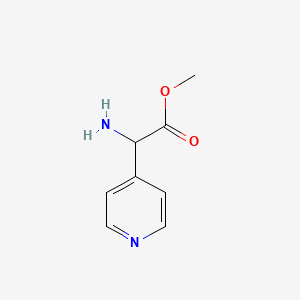
3-Amino-1-benzylpiperidine-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with a piperidine ring structure. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the use of enzyme cascades, where variants of galactose oxidase and imine reductase are utilized to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product. This method ensures high enantiopurity and prevents racemization of key intermediates .
Industrial Production Methods
Industrial production of this compound often involves the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclization of α-amino acids. These methods are well-established but may require optimization to improve chiral control and reduce the use of expensive and toxic reagents .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an intermediate in organic synthesis and the development of new chemical reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Amino-1-benzylpiperidine
- (S)-3-Amino-1-benzylpiperidine
- 4-Amino-1-benzylpiperidine
Uniqueness
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher enantiopurity and versatility in synthetic applications .
Propiedades
Fórmula molecular |
C13H19ClN2O2 |
|---|---|
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
3-amino-1-benzylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,16,17);1H |
Clave InChI |
MZUVIFFGGNFHLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)


![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)


![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)


